

# A Comparative Guide to Clinical Trials of Chlorin e6 in Photodynamic Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorin e6

Cat. No.: B1683848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trials involving **Chlorin e6** (Ce6) and its derivatives for photodynamic therapy (PDT). The objective is to offer a comprehensive overview of the available clinical data, comparing the efficacy, safety, and experimental protocols of Ce6-based photosensitizers with other alternatives. The information is compiled from published clinical trials and reviews to support further research and drug development.

## Executive Summary

**Chlorin e6**, a second-generation photosensitizer, has demonstrated significant promise in the photodynamic therapy of various cancers and other diseases.<sup>[1][2][3]</sup> Derived from chlorophyll, Ce6 exhibits strong absorption at a wavelength of approximately 660-670 nm, allowing for deeper tissue penetration of light.<sup>[2][4]</sup> Clinical studies have highlighted its high efficacy in tumor destruction, favorable safety profile with reduced skin photosensitivity compared to first-generation photosensitizers, and rapid clearance from the body.<sup>[3][4]</sup> This guide synthesizes data from clinical trials on Ce6 and its derivatives, including Radachlorin®, Photodithazine®, and Talaporfin Sodium (mono-L-aspartyl **chlorin e6**), and provides a comparative perspective against the first-generation photosensitizer, Photofrin®.

## Comparative Efficacy of Chlorin e6 and its Derivatives

Clinical trials have evaluated the efficacy of various **Chlorin e6** formulations across a range of oncological and non-oncological indications. The following tables summarize the quantitative efficacy data from these studies.

## Table 1: Efficacy of Chlorin e6-based Photosensitizers in Basal Cell Carcinoma (BCC)

| Photosensitizer                                            | Number of Patients | Treatment Regimen                                                                      | Complete Response (CR) Rate                                | Recurrence Rate                                               | Follow-up Period    | Source |
|------------------------------------------------------------|--------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------------|---------------------|--------|
| Chlorin e6 derivatives (Photoditazine, Photolon, Photoran) | 532                | 0.5-1.6 mg/kg IV; 662 nm laser, 100-600 J/cm <sup>2</sup> , 200-500 mW/cm <sup>2</sup> | Not explicitly stated, but relapse rate was 16.2% overall. | 2.2% for primary BCC <2.0 cm; 9.5% for recurrent BCC >2.0 cm. | 6 months to 5 years | [5]    |
| Systemic Chlorin e6                                        | 1 (Case Report)    | 0.08 mg/kg IV; 665 nm laser, 150 J/cm <sup>2</sup> , 150 mW/cm <sup>2</sup>            | 100%                                                       | 0%                                                            | 2 months            | [4]    |
| Radachlorin® (solution)                                    | Phase II           | 1.0-1.2 mg/kg IV; 662 nm laser, 300 J/cm <sup>2</sup> (3h drug-light interval)         | Not explicitly stated, deemed "optimal treatment regime".  | Not specified                                                 | Not specified       | [6]    |
| Radachlorin® (gel)                                         | Phase II           | Topical application; 4 PDT sessions at                                                 | Not explicitly stated, deemed                              | Not specified                                                 | Not specified       | [6]    |

1-week "optimal  
intervals; treatment  
662 nm regime".  
laser, 400  
J/cm<sup>2</sup> (3h  
exposure)

---

## Table 2: Efficacy of Chlorin e6 Derivatives in Other Cancers

| Photosensitizer   | Cancer Type                                                                 | Number of Patients | Treatment Regimen                                                                        | Efficacy Outcome                                                                                                                       | Source |
|-------------------|-----------------------------------------------------------------------------|--------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------|
| Radachlorin®      | Advanced Non-Small Cell Lung Cancer (NSCLC) with central airway obstruction | 10                 | 1 mg/kg IV; 200 J/cm <sup>2</sup> laser (4h drug-light interval)                         | 20% successful results, 70% partially successful. All patients showed symptomatic improvement. 1-year survival rate of 70%.            | [7]    |
| Talaporfin Sodium | Malignant Brain Tumors (intraoperative PDT)                                 | 22                 | 40 mg/m <sup>2</sup> IV; 664 nm laser, 27 J/cm <sup>2</sup> (22-27h drug-light interval) | 12-month overall survival: 95.5%; 6-month progression-free survival: 91%. For newly diagnosed glioblastomas, all parameters were 100%. | [8]    |
| Talaporfin Sodium | Refractory Solid Tumors                                                     | 21 (Phase I)       | Fixed photosensitizer dose, intratumoral light activation                                | Overall tumor response rate: 33%                                                                                                       | [9]    |

|                                   |                                                                   |              |                                                                                          |                                                                |      |
|-----------------------------------|-------------------------------------------------------------------|--------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------|------|
| Talaporfin Sodium                 | Esophageal Cancer (local failure after chemoradiotherapy)         | 26           | 40 mg/m <sup>2</sup> IV;<br>664 nm laser, 100 J/cm <sup>2</sup> (4h drug-light interval) | Complete response rate: 88.5%                                  | [10] |
| mono-L-aspartyl chlorin e6 (Npe6) | Cutaneous Diseases (adenocarcinoma, BCC, squamous cell carcinoma) | 11 (Phase I) | 2.5-3.5 mg/kg IV; 664 nm laser, 100 J/cm <sup>2</sup> (4h drug-light interval)           | 66% of sites remained tumor-free through 12 weeks observation. | [11] |

**Table 3: Efficacy of Chlorin e6 in Non-Oncological Indications**

| Photosensitizer            | Indication                               | Number of Patients/Eyes | Treatment Regimen                                                                                                 | Efficacy Outcome                                                                                       | Source               |
|----------------------------|------------------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|----------------------|
| Chlorin e6<br>(Fotoran E6) | Chronic Central Serous Chorioretinopathy | 39 eyes                 | 6 mg/m <sup>2</sup> IV; 50 J/cm <sup>2</sup> fluence                                                              | 79.5% complete resolution of subretinal fluid at 3 months; 82.7% at a mean follow-up of 15.3 months.   | <a href="#">[12]</a> |
| Photodithazine             | Denture Stomatitis                       | 30                      | Topical application (200 mg/L) for 20 min, followed by 660 nm LED, 50 J/cm <sup>2</sup> (6 sessions over 15 days) | More effective in reducing total microbiota than nystatin. 53.3% of patients had clinical improvement. | <a href="#">[13]</a> |

## Comparative Safety and Tolerability

A significant advantage of second-generation photosensitizers like **Chlorin e6** and its derivatives is their improved safety profile, particularly concerning skin photosensitivity.

## Table 4: Adverse Events Associated with Chlorin e6 and Other Photosensitizers

| Photosensitizer            | Common Adverse Events                                                                                                                            | Severe Adverse Events                                     | Skin Photosensitivity Duration                                                                                                                                                                                    | Source      |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Chlorin e6 and derivatives | Generally well-tolerated. Localized pain, erythema, edema, and crusting at the treatment site are common but typically resolve within 1-2 weeks. | Rare. No major complications reported in several studies. | Significantly shorter than first-generation photosensitizers. Skin photosensitivity with Talaporfin disappeared within 15 days in all patients in one study and within two weeks in 84.8% of patients in another. | [8][10][14] |
| Radachlorin®               | No side effects reported in a Phase II study for skin cancer.                                                                                    | None reported.                                            | 98% of the drug was excreted or metabolized in the first 48 hours.                                                                                                                                                | [6]         |

|                               |                                                                                                                                                                                                                                                                                                            |                                                                        |                                                                              |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Talaporfin Sodium             | <p>Mild skin side effects (rash, blister, erythema) in 7.4% of patients with malignant brain tumors. No cutaneous phototoxicity was observed in a study on refractory solid tumors.</p> <p>No severe adverse events, including treatment-related death, were reported in a study on esophageal cancer.</p> | <p>Disappeared within 15 days for all patients with brain tumors.</p>  | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>                 |
| Photofrin® (First-generation) | <p>Prolonged generalized skin photosensitivity is a major drawback.</p>                                                                                                                                                                                                                                    | <p>Can cause esophageal stricture after PDT for esophageal cancer.</p> | <p>Can last for several weeks.</p> <a href="#">[10]</a> <a href="#">[15]</a> |

## Experimental Protocols

The following section details the methodologies from key clinical trials to provide a basis for comparison and future study design.

### Chlorin e6-PDT for Basal Cell Carcinoma

- Photosensitizers and Dosage:
  - Photoditazine: 0.5-1.0 mg/kg intravenously.[\[5\]](#)
  - Photolon: 1.1-1.6 mg/kg intravenously.[\[5\]](#)
  - Photoran: 1.1-1.6 mg/kg intravenously.[\[5\]](#)
  - Systemic **Chlorin e6**: 0.08 mg/kg intravenously.[\[4\]](#)

- Drug-Light Interval: 3 hours post-injection.[4]
- Light Source and Parameters:
  - Wavelength: 662 nm or 665 nm laser.[4][5]
  - Light Dose: 100-600 J/cm<sup>2</sup>.[5]
  - Power Density/Irradiance: 150-500 mW/cm<sup>2</sup>.[4][5]
- Assessment of Outcome: Clinical evaluation and monitoring for recurrence over a period of 6 months to 5 years.[5]

## Radachlorin®-PDT for Advanced NSCLC

- Photosensitizer and Dosage: 1 mg/kg Radachlorin® intravenously.[7]
- Drug-Light Interval: 4 hours post-injection.[7]
- Light Source and Parameters: 200 J/cm<sup>2</sup> of laser irradiation over 11 minutes and 6 seconds. [7]
- Post-PDT Procedure: Bronchial toileting performed the following day.[7]
- Assessment of Outcome: Improvement of airway obstruction evaluated by bronchoscopic findings and improvement in Forced Expiratory Volume in 1 second (FEV1).[7]

## Talaporfin Sodium-PDT for Esophageal Cancer

- Photosensitizer and Dosage: 40 mg/m<sup>2</sup> Talaporfin Sodium intravenously.[10]
- Drug-Light Interval: 4 hours post-administration.[10]
- Light Source and Parameters:
  - Wavelength: 664 nm diode laser.[10]
  - Light Dose: 100 J/cm<sup>2</sup>.[10]

- Power Density: 150 mW/cm<sup>2</sup>.[\[10\]](#)
- Assessment of Outcome: Complete response (CR) rate evaluated through endoscopic examination.[\[10\]](#)

## Signaling Pathways and Mechanisms of Action

Photodynamic therapy with **Chlorin e6** induces tumor cell death primarily through the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen.[\[2\]](#) Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, leading to the formation of ROS. These highly reactive molecules cause cellular damage through various mechanisms, including apoptosis and necrosis.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [nbinno.com](https://nbinno.com) [nbinno.com]
- 3. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 4. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorin E6-photodynamic therapy basal cell carcinoma | Kapinus | Research and Practical Medicine Journal [rpmj.ru]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. The effect of Radachlorin® PDT in advanced NSCLC: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter Phase I safety study of intratumoral photoactivation of talaporfin sodium in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 11. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAFETY AND EFFICACY OF PHOTODYNAMIC THERAPY WITH CHLORIN E6 IN CHRONIC CENTRAL SEROUS CHORIORETINOPATHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized clinical trial evaluating Photodithiazine-mediated Antimicrobial Photodynamic Therapy as a treatment for Denture stomatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 15. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trials of Chlorin e6 in Photodynamic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683848#meta-analysis-of-clinical-trials-involving-chlorin-e6>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)